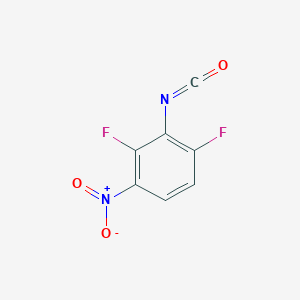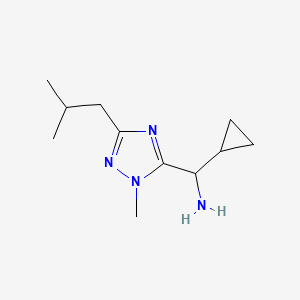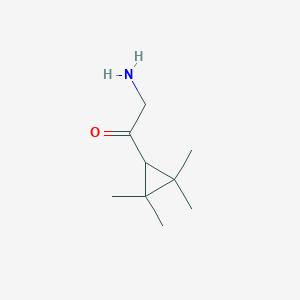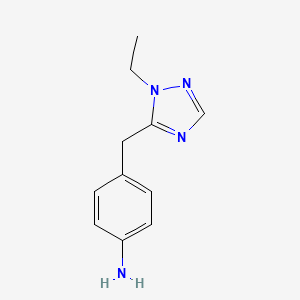
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the aniline moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to apoptosis (programmed cell death) of cancer cells . The triazole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring but has different substituents, leading to variations in its chemical properties and applications.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline:
Uniqueness
4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific combination of the triazole ring and aniline moiety. This combination imparts distinct chemical properties, making it suitable for a wide range of applications, from medicinal chemistry to materials science .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H14N4/c1-2-15-11(13-8-14-15)7-9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3 |
Clave InChI |
YCEFKEFPAUBPRV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


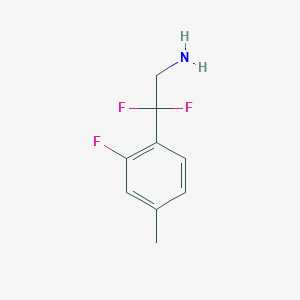
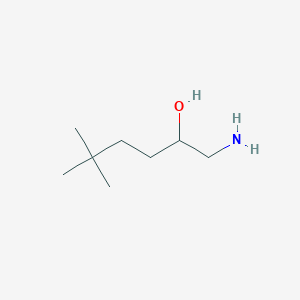
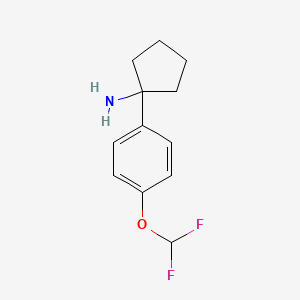
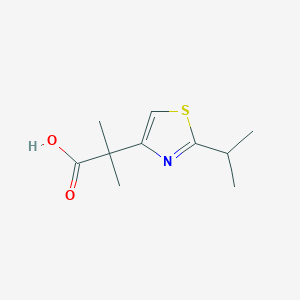

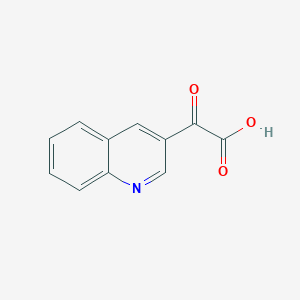

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

